N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a phenyl group, and a dihydropyridazine ring
Preparation Methods
The synthesis of N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-ethoxyaniline with diethyl oxalate to form an intermediate, which is then reacted with hydrazine hydrate to produce the desired dihydropyridazine derivative . The reaction conditions often involve refluxing in ethanol or another suitable solvent, with careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
- N-(2-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl]oxy}acetamide : This compound features a benzothieno-pyrimidine ring, making it distinct in terms of its electronic properties and potential applications .
N-(4-Fluorophenyl)-1-(5-Nitrothiophen-2-yl)methanimine: This compound has a similar structure but includes a fluorophenyl group and a nitrothiophene ring, which confer different chemical and biological properties.
Properties
Molecular Formula |
C19H17N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-2-25-17-11-7-6-10-15(17)20-19(24)18-16(23)12-13-22(21-18)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,20,24) |
InChI Key |
YNGMOUSDNMVNOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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